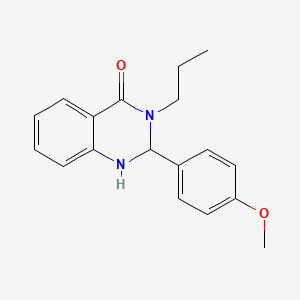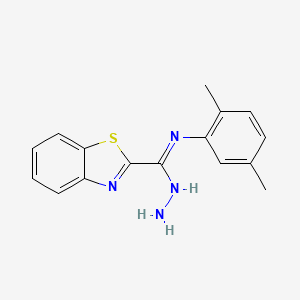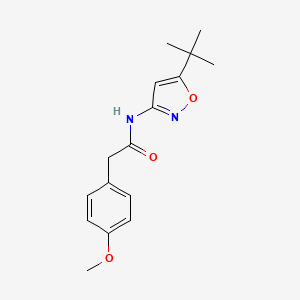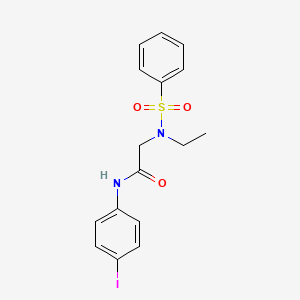
2-(4-methoxyphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves a multi-step process. One common method includes the condensation of 4-methoxyaniline with propyl isocyanate to form an intermediate, which is then cyclized to produce the desired quinazolinone structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to a dihydroquinazolinone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique structure can be leveraged for various applications.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-Methoxyphenyl)-3-ethyl-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-Methoxyphenyl)-3-butyl-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s lipophilicity, solubility, and overall biological activity, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-20-17(13-8-10-14(22-2)11-9-13)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMUVLLITGREQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4951877.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B4951886.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4951891.png)
![N-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4951895.png)

![4-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4951907.png)
![10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4951915.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-propyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4951921.png)
![N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide](/img/structure/B4951926.png)
![2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol](/img/structure/B4951930.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4951946.png)
